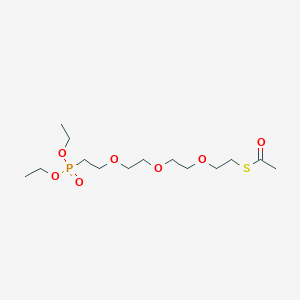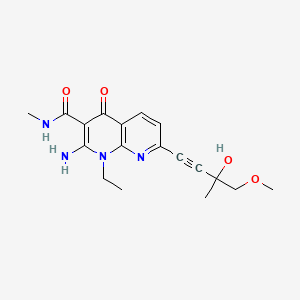![molecular formula C30H33Cl2N7O B1193541 N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide](/img/structure/B1193541.png)
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
概要
科学的研究の応用
PS020990 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate biological pathways and receptor interactions, particularly those involving B1 receptors.
Medicine: PS020990 is explored for its potential therapeutic effects, including its role as a B1 antagonist, which could be relevant in treating conditions like hypertension.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PS020990 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce functional groups such as chlorophenyl and aminopyrimidine.
Final Coupling: The final step involves coupling the substituted imidazole with a cyclohexylpropanamide derivative under specific reaction conditions, typically involving a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of PS020990 would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
PS020990 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and aminopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.
作用機序
PS020990 exerts its effects primarily through antagonism of B1 receptors . This involves binding to the receptor and inhibiting its activity, which can modulate various physiological processes. The molecular targets include specific amino acid residues within the receptor, and the pathways involved often relate to signal transduction mechanisms that regulate cardiovascular functions.
類似化合物との比較
Similar Compounds
PS010990: Another B1 antagonist with a slightly different chemical structure.
PS030990: A compound with similar biological activity but different pharmacokinetic properties.
Uniqueness
PS020990 stands out due to its specific substitution pattern on the imidazole and pyrimidine rings, which confer unique binding properties and biological activity. Compared to similar compounds, PS020990 may offer advantages in terms of potency, selectivity, and therapeutic potential.
特性
分子式 |
C30H33Cl2N7O |
|---|---|
分子量 |
578.5 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C30H33Cl2N7O/c31-24-11-9-22(10-12-24)18-34-29(40)26(16-21-5-2-1-3-6-21)36-27-17-28(39-14-13-33-20-39)38-30(37-27)35-19-23-7-4-8-25(32)15-23/h4,7-15,17,20-21,26H,1-3,5-6,16,18-19H2,(H,34,40)(H2,35,36,37,38) |
InChIキー |
HIENPNTVAACRGD-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(Cl)C=C1)C(NC2=NC(N(C3=CC=CC(Cl)=C3)C)=NC(N4C=CN=C4)=C2)CC5CCCCC5 |
正規SMILES |
C1CCC(CC1)CC(C(=O)NCC2=CC=C(C=C2)Cl)NC3=CC(=NC(=N3)NCC4=CC(=CC=C4)Cl)N5C=CN=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PS020990; PS 020990; PS-020990. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)

